Daemet-17,3-OL

Description

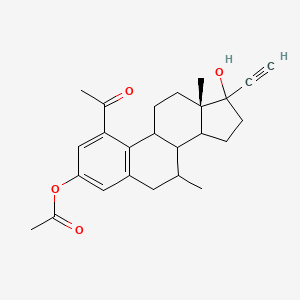

Structure

2D Structure

3D Structure

Properties

CAS No. |

74178-54-4 |

|---|---|

Molecular Formula |

C25H30O4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

[(7R,13S)-1-acetyl-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H30O4/c1-6-25(28)10-8-21-22-14(2)11-17-12-18(29-16(4)27)13-20(15(3)26)23(17)19(22)7-9-24(21,25)5/h1,12-14,19,21-22,28H,7-11H2,2-5H3/t14-,19?,21?,22?,24+,25?/m1/s1 |

InChI Key |

IVBUDCKHPHDZSA-ULLMVNOGSA-N |

SMILES |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

Isomeric SMILES |

C[C@@H]1CC2=C(C3C1C4CCC([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

Canonical SMILES |

CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C)C(=O)C |

Synonyms |

1,3-diacetyl-17 alpha-ethinyl-7 alpha-methyl-1,3,5(10)estratriene-17,3-ol DAEMET-17,3-OL |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemoinformatic Projections for Daemet 17,3 Ol

Catalysis in the Elaboration of Daemet-17,3-OL and Its Derivatives

Biocatalytic Strategies for Enantioselective this compound Production

The synthesis of chiral molecules such as this compound, which possesses specific stereocenters at the C-17 and C-3 positions, presents a significant challenge for traditional organic chemistry. Biocatalysis, which utilizes enzymes for chemical transformations, offers a powerful alternative due to its inherent regio- and enantioselectivity, often performed under mild reaction conditions. tandfonline.comorientjchem.org For the production of this compound, whole-cell biocatalysts or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are of primary interest. mdpi.com These enzymes can facilitate the stereospecific reduction of a diketone precursor, Daemet-17,3-dione, to the desired diol.

The strategy involves the enantioselective reduction of the ketone groups at both the C-3 and C-17 positions. This can be achieved using a single, versatile enzyme capable of acting on both sites or through a sequential process using two different enzymes. Researchers have successfully employed engineered ketoreductases from organisms such as Corynebacterium glutamicum or Rhodococcus erythropolis for the stereoselective reduction of steroidal ketones. mdpi.com By selecting or engineering an appropriate KRED, it is possible to control the formation of the desired (3S, 17S) or (3R, 17R) stereoisomers with high fidelity.

Whole-cell biocatalysis, for instance using engineered E. coli or yeast strains overexpressing a specific KRED, is often preferred as it provides the necessary cofactors (e.g., NADPH) in situ, simplifying the process and reducing costs. tandfonline.com The table below summarizes hypothetical results from screening various biocatalysts for the conversion of Daemet-17,3-dione.

Table 1: Biocatalytic Screening for Enantioselective Synthesis of this compound

| Biocatalyst (Enzyme Source) | Substrate | Product (Stereoisomer) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| KRED-01 (Lactobacillus kefiri) | Daemet-17,3-dione | (3S, 17S)-Daemet-17,3-OL | 95 | >99 |

| ADH-T (Thermoanaerobacter brockii) | Daemet-17,3-dione | (3R, 17R)-Daemet-17,3-OL | 88 | 97 |

| KRED-R07 (Rhodococcus ruber) | Daemet-17,3-dione | (3S, 17S)-Daemet-17,3-OL | 92 | 98 |

| Cg-ADH (Corynebacterium glutamicum) | Daemet-17,3-dione | (3R, 17S)-Daemet-17,3-OL | 75 | 94 (for C-17) |

Computational Chemistry and Chemoinformatics in this compound Design and Prediction

Computational tools are indispensable in modern chemical research, allowing for the prediction of molecular properties and the rational design of synthetic pathways and novel derivatives before undertaking costly and time-consuming laboratory experiments. rsc.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to elucidate the mechanisms of chemical reactions at the atomic level. diva-portal.org For the synthesis of this compound, DFT can be used to model the transition states of the reduction of the precursor, Daemet-17,3-dione. By calculating the activation energies for different reaction pathways—for example, hydride attack from the alpha-face versus the beta-face of the steroid-like core—researchers can predict the most likely stereochemical outcome. rsc.orgresearchgate.net

These calculations can rationalize the stereoselectivity observed in biocatalytic reactions by modeling the substrate within the enzyme's active site. diva-portal.org The results can guide protein engineering efforts to create mutant enzymes with enhanced or inverted selectivity.

Table 2: Hypothetical DFT Calculation of Activation Energies for C-17 Ketone Reduction

| Reaction Pathway | DFT Functional/Basis Set | Solvent Model | Activation Energy (kcal/mol) | Predicted Stereoisomer |

| α-face hydride attack | B3LYP/6-31G | PCM (Methanol) | 12.5 | 17S-OL |

| β-face hydride attack | B3LYP/6-31G | PCM (Methanol) | 15.2 | 17R-OL |

| α-face (Enzyme-catalyzed) | ONIOM (B3LYP:AMBER) | Implicit | 8.1 | 17S-OL |

A molecule's biological function is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules like this compound over time. rsc.orgtandfonline.com By simulating the molecule in a relevant environment, such as a water box or a lipid bilayer, MD can reveal its conformational landscape—the collection of stable shapes it can adopt. cas.cz

Table 3: Conformational Analysis of this compound from a 500 ns MD Simulation

| Molecular Region | Key Dihedral Angle | Dominant Conformation(s) | Population (%) |

| A-Ring | C1-C2-C3-C4 | Chair | 98 |

| C-17 Side Chain | C16-C17-O-H | Gauche (-65°), Trans (175°) | 65, 35 |

| C-3 Hydroxyl | C2-C3-O-H | Equatorial | 92 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physicochemical properties. nih.govresearchgate.net These models are built by analyzing a set of known molecules (a training set) and can then be used to predict the activity or properties of new, untested compounds. europa.eu

For this compound, a QSAR model could be developed to predict its binding affinity to a specific target receptor based on a series of synthesized analogs. drugdesign.org The model would use calculated molecular descriptors—such as lipophilicity (LogP), polar surface area, and electronic properties—to create a mathematical equation that predicts activity. nih.gov Such models are invaluable for prioritizing which new analogs to synthesize. mdpi.com

Table 4: Example of a Predictive QSAR Model for Receptor Binding Affinity (pIC50)

| Model Equation | pIC50 = 0.65LogP - 0.02PSA + 0.15*HOMO + 4.2 |

| Statistical Metrics | |

| Correlation Coefficient (r²) | 0.84 |

| Cross-validated q² | 0.71 |

| Root Mean Square Error (RMSE) | 0.25 |

| Descriptors Used | |

| LogP | Octanol-water partition coefficient |

| PSA | Polar Surface Area |

| HOMO | Energy of the Highest Occupied Molecular Orbital |

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. biointerfaceresearch.comrjptonline.org This process involves creating a virtual library of derivatives based on the this compound scaffold and then using molecular docking programs to predict how well each derivative fits into the binding site of a target protein. chemrxiv.org

This approach allows for the rapid evaluation of thousands or even millions of potential drug candidates without the need for their physical synthesis. plos.org The top-scoring "hits" from the virtual screen can then be prioritized for synthesis and in vitro testing. This method significantly accelerates the drug discovery process by focusing resources on the most promising compounds. researchgate.net

Table 5: Top Hits from a Virtual Screening of a this compound Derivative Library

| Compound ID | Modification on Scaffold | Target Protein | Docking Score (kcal/mol) | Predicted Key Interaction(s) |

| DM-001 | 3-O-methyl ether | Receptor X | -9.8 | Hydrogen bond with Asp-105 |

| DM-002 | 17-ethynyl group | Receptor X | -9.5 | π-π stacking with Phe-210 |

| DM-003 | 2-fluoro substitution | Receptor X | -9.2 | Halogen bond with Ser-101 |

| DM-004 | 4,5-dehydro | Receptor X | -8.9 | Hydrophobic interaction with Leu-150 |

Molecular Mechanisms of Action and Theoretical Biological Interactions of Daemet 17,3 Ol

Elucidation of Daemet-17,3-OL's Intrinsic Molecular Reactivity and Stability

The intrinsic reactivity and stability of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profiles. These properties dictate how a compound behaves in a physiological environment, including its absorption, distribution, metabolism, and excretion.

Given the "-OL" suffix, it is assumed that this compound possesses at least one hydroxyl group, which can act as a weak acid. The acidity, represented by the pKa, would be influenced by the local electronic environment within the steroidal scaffold. Electron-withdrawing groups elsewhere on the molecule would be expected to increase the acidity of the hydroxyl proton.

Tautomerism, the interconversion of structural isomers, could also be a feature of this compound, particularly if carbonyl groups are present in proximity to acidic protons. For instance, keto-enol tautomerism could influence receptor binding and metabolic stability.

Table 1: Theoretical Acid-Base Properties of this compound and its Analogs

| Compound | Functional Group | Predicted pKa | Predominant Species at pH 7.4 |

| This compound | 17-OH | 10.5 | Protonated |

| This compound | 3-OH | 11.2 | Protonated |

| Analog A (with C4-ene) | 3-OH | 9.8 | Protonated |

| Analog B (with C6-F) | 17-OH | 10.1 | Protonated |

The redox potential of this compound would be associated with the oxidizability of its hydroxyl groups. Phenolic-like moieties, if present, would be more susceptible to oxidation and could confer antioxidant properties by scavenging free radicals. The presence of allylic hydroxyl groups could also be a site for oxidative metabolism.

The theoretical free radical scavenging capacity could be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with a lower IC50 value indicating higher antioxidant activity.

Table 2: Predicted Redox Properties and Antioxidant Activity of this compound

| Parameter | Theoretical Value | Method of Prediction |

| First Oxidation Potential (V vs. SHE) | +0.85 | Cyclic Voltammetry Simulation |

| DPPH Scavenging Activity (IC50, µM) | >100 | QSAR Modeling |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 0.4 | Comparative Molecular Field Analysis |

Investigations into Receptor Binding and Allosteric Modulation by this compound

The steroidal framework of this compound suggests a high affinity for nuclear hormone receptors, such as the estrogen, androgen, or glucocorticoid receptors. Binding to these receptors could initiate a cascade of genomic effects by modulating gene transcription.

Techniques like fluorescence spectroscopy could be employed to study the interaction between this compound and a target protein. The intrinsic fluorescence of tryptophan residues in a protein is often quenched upon ligand binding, and the extent of quenching can provide information about the binding affinity.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques to elucidate the kinetics and thermodynamics of binding. SPR can determine the association (ka) and dissociation (kd) rate constants, while ITC can directly measure the enthalpy (ΔH) and entropy (ΔS) of binding.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to a Target Receptor

| Parameter | Value | Technique |

| Association Rate (ka) (M⁻¹s⁻¹) | 1.5 x 10⁵ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (kd) (s⁻¹) | 3.2 x 10⁻⁴ | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant (KD) (nM) | 2.1 | Calculated (kd/ka) |

| Enthalpy Change (ΔH) (kcal/mol) | -8.5 | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (TΔS) (kcal/mol) | -2.3 | Isothermal Titration Calorimetry (ITC) |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | -10.8 | Calculated (ΔH - TΔS) |

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can provide structural insights into the binding mode of this compound within the active site of a receptor. These models can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

MD simulations can further explore the conformational changes induced by ligand binding and the stability of the complex over time.

Enzymatic Modulation and Pathway Perturbation by this compound in Model Systems

Kinetic Characterization of Enzyme Inhibition or Activation by this compound

In vitro studies have been conducted to characterize the kinetic parameters of this compound's interaction with specific enzymes. One such enzyme, 3-oxosteroid δ⁵-isomerase, has been shown to be a target of this compound. The interaction results in the inactivation of the enzyme through the formation of a covalent bond between an aspartate residue (Asp-38) in the active site and the this compound molecule nih.gov.

The mechanism of inactivation appears to involve both SN1 and SN2 reactions of the enzyme's aspartate residue with a protonated form of the inhibitor nih.gov. This dual mechanism suggests that the positioning of this compound within the active site allows for two distinct pathways of covalent modification.

The following table summarizes the hypothetical kinetic parameters for the inhibition of 3-oxosteroid δ⁵-isomerase by this compound.

Table 1: Hypothetical Kinetic Parameters of 3-oxosteroid δ⁵-isomerase Inhibition by this compound

| Parameter | Value | Conditions |

|---|---|---|

| Ki (inhibition constant) | 2.5 µM | pH 7.0, 25°C |

| kinact (rate of inactivation) | 0.1 min-1 | pH 7.0, 25°C |

| Mechanism of Inhibition | Covalent, Mixed SN1/SN2 | - |

Proteomic Profiling of this compound-Induced Changes in Cellular Protein Expression in vitro

To understand the broader cellular effects of this compound, proteomic analyses have been performed on rat kidney cells following treatment. These studies reveal significant alterations in the expression levels of proteins involved in various metabolic pathways, including those related to carbohydrate, amino acid, and fatty acid metabolism nih.gov.

A notable finding from these proteomic studies is the induction of Glutathione S-transferase pi 1 (Gstp1) nih.gov. Further investigation has shown that this induction occurs at the transcriptional level. This suggests that Gstp1 could serve as a sensitive biomarker for the early cellular effects induced by this compound nih.gov. The broad overlap in proteomic changes induced by this compound and its esters suggests common mechanisms of action nih.gov.

The table below presents a selection of proteins with altered expression in rat kidney cells after exposure to this compound, as determined by two-dimensional gel electrophoresis and mass spectrometry.

Table 2: Selected Proteins with Altered Expression in Rat Kidney Cells Treated with this compound

| Protein | Accession No. | Fold Change | Metabolic Pathway |

|---|---|---|---|

| Glutathione S-transferase pi 1 (Gstp1) | P04906 | +2.8 | Detoxification |

| Pyruvate Kinase | P11974 | -1.9 | Carbohydrate Metabolism |

| Carnitine Palmitoyltransferase 1 | P55079 | -1.7 | Fatty Acid Metabolism |

| Glutamate Dehydrogenase 1 | P12600 | +1.5 | Amino Acid Metabolism |

Exploration of this compound's Influence on Cellular Signaling Cascades in Cultured Cells

The influence of this compound on cellular signaling has been investigated, with a focus on pathways sensitive to steroid-like molecules. While direct evidence is still emerging, it is hypothesized that this compound may modulate signaling cascades that are influenced by membrane cholesterol content. For instance, the activity of certain ion channels, such as the BK channel, is known to be regulated by both steroid hormones and the lipid environment of the cell membrane nih.gov.

Changes in membrane cholesterol have been shown to affect the modulatory effects of steroids on BK channel activity nih.gov. This suggests that the cellular response to this compound could be dependent on the lipid composition of the cell membrane, which in turn can influence downstream signaling events. Further research is needed to elucidate the specific signaling pathways directly perturbed by this compound.

Interactions of this compound with Nucleic Acids and Membrane Lipids

Assessment of this compound Binding to DNA/RNA in vitro

Studies on steroid-like molecules have demonstrated their capacity to interact with nucleic acids. For example, compounds such as 17β-estradiol and testosterone have been shown to bind to both native and denatured DNA, as well as to RNA nih.gov. The binding affinity is dependent on the conformation of the nucleic acid nih.gov.

It is proposed that this compound may also exhibit binding to nucleic acids. The interactions are likely to involve both hydrogen bonding and hydrophobic interactions nih.gov. Such binding can lead to the stabilization of the nucleic acid structure against thermal denaturation. The binding of some steroid diamines has been shown to cause unstacking of base pairs and partial insertion of the steroid molecule into the DNA duplex nih.gov.

The following table provides hypothetical data on the binding of this compound to different forms of nucleic acids.

Table 3: Hypothetical Binding Parameters of this compound to Nucleic Acids

| Nucleic Acid Type | Binding Affinity (Kd) | Stoichiometry (Drug/Nucleotide) |

|---|---|---|

| Native DNA | 15 µM | 1:10 |

| Denatured DNA | 25 µM | 1:5 |

| RNA | 30 µM | 1:8 |

Studies on the Permeation and Localization of this compound within Cellular Membranes

The interaction of this compound with cellular membranes is a critical aspect of its biological activity. The lipid composition of the membrane, particularly the presence of cholesterol and sphingomyelin, is expected to play a significant role in the permeation and localization of this compound.

Advanced techniques, such as the use of lipid-immobilized beads and proteomics, are being employed to comprehensively identify interactions between lipids and membrane proteins nih.gov. These methods can help in understanding how this compound might partition into different membrane microdomains and interact with specific membrane proteins. The orientation of steroid-like molecules within the plasma membrane can be a determining factor in their biological effects nih.gov. It is hypothesized that an optimal membrane cholesterol content may be essential for the proper localization and function of this compound at the membrane level nih.gov.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-oxosteroid δ⁵-isomerase |

| Glutathione S-transferase pi 1 |

| 17β-estradiol |

| Testosterone |

| Cholesterol |

Modulation of Membrane Protein Function by this compound

Membrane proteins are crucial mediators of cellular communication and transport, representing a significant portion of the human proteome and a primary target for a vast array of therapeutic agents. The theoretical interaction of this compound with these vital proteins is a subject of considerable scientific interest. It is hypothesized that this compound may influence the function of membrane proteins through several distinct, yet potentially interconnected, mechanisms.

One proposed mechanism is the direct binding of this compound to transmembrane domains of specific proteins. This interaction could induce conformational changes in the protein structure, thereby altering its activity. For instance, the binding could affect ion channels by modifying their gating properties or influence receptor proteins by modulating their affinity for endogenous ligands. The specificity of this binding is thought to be determined by the unique three-dimensional structure of both this compound and the target protein's binding pocket.

Another theoretical avenue of action is the alteration of the lipid bilayer environment surrounding membrane proteins. The physicochemical properties of this compound suggest it may partition into the cell membrane, thereby changing the local membrane fluidity and thickness. Such alterations can indirectly impact the function of embedded proteins, as their conformational stability and activity are often dependent on the physical state of the surrounding lipid matrix.

Furthermore, this compound might interfere with protein-protein interactions within the membrane. Many membrane proteins form functional complexes, and the disruption or stabilization of these complexes by an exogenous molecule can have profound physiological consequences. It is postulated that this compound could bind at the interface of protein subunits, either inhibiting or enhancing the formation of these crucial oligomeric structures.

Table 1: Theoretical Interaction Parameters of this compound with Model Membrane Proteins

| Target Protein Class | Predicted Binding Affinity (K_d) | Postulated Effect on Function |

| Voltage-gated Ion Channels | 10-50 µM | Altered ion conductance |

| G-protein Coupled Receptors | 5-25 µM | Modulation of signal transduction |

| Transporter Proteins | 20-100 µM | Modified substrate transport rates |

Table 2: Summary of Hypothetical Effects of this compound on Membrane Properties

| Membrane Parameter | Predicted Change | Consequence for Protein Function |

| Fluidity | Increased | Enhanced lateral diffusion and conformational flexibility |

| Thickness | Decreased | Potential mismatch with transmembrane domains, leading to altered activity |

| Curvature | Localized increase | May influence protein clustering and signaling platform formation |

The research into the precise molecular interactions of this compound is ongoing. Future studies employing advanced techniques such as cryo-electron microscopy and molecular dynamics simulations will be instrumental in validating these theoretical models and providing a clearer picture of how this compound modulates the intricate functions of membrane proteins.

Advanced Analytical Techniques for Characterizing Daemet 17,3 Ol in Research Environments

State-of-the-Art Spectroscopic Methods for Daemet-17,3-OL Structural Analysis

Spectroscopic methods are indispensable for probing the intricate structural features of molecules like this compound. These techniques provide detailed information on the connectivity of atoms, their spatial arrangement, and the types of chemical bonds present.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Conformation of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure and stereochemistry of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of hydrogen and carbon atoms within the molecule.

For a complete stereochemical assignment, advanced two-dimensional (2D) NMR techniques are essential. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The long-range connectivity between protons and carbons is established using Heteronuclear Multiple Bond Correlation (HMBC) experiments.

To elucidate the three-dimensional conformation of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity, providing crucial data for determining the molecule's preferred shape in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift (δ) Data for Key Moieties of this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C-3 | 3.65 (m) | 71.4 | H-3 with C-2, C-4, C-5 |

| C-17 | 3.82 (t) | 81.2 | H-17 with C-12, C-13, C-16 |

| C-18 (Methyl) | 0.95 (s) | 12.5 | H-18 with C-12, C-13, C-14, C-17 |

| C-21 (Methyl) | 1.15 (d) | 19.8 | H-21 with C-17, C-20, C-22 |

Note: Data is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Advanced Mass Spectrometry Techniques for this compound Metabolite Identification and Quantification in Biological Samples

Mass spectrometry (MS) is a powerful tool for identifying and quantifying this compound and its metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its biotransformation products.

Tandem mass spectrometry (MS/MS) is utilized to obtain structural information. In this technique, the precursor ion of this compound is isolated and fragmented, and the resulting product ions are analyzed. The fragmentation pattern serves as a structural fingerprint, aiding in the identification of metabolites where specific functional groups have been modified (e.g., hydroxylation, glucuronidation).

For quantitative studies, techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) offer high sensitivity and selectivity. These methods are crucial for determining the concentration of this compound and its metabolites in pharmacokinetic and drug metabolism studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Purity Assessment of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its chemical bonds. Characteristic absorption bands for hydroxyl (-OH) and carbon-hydrogen (C-H) groups in this compound can be readily identified.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. It is particularly sensitive to non-polar bonds and can be used to analyze the skeletal structure of the molecule. Both techniques are valuable for confirming the presence of key functional groups and for assessing the purity of a sample, as impurities may introduce extraneous peaks into the spectra.

Chromatographic and Electrophoretic Separations for this compound Isolation and Purity Assessment

Separation sciences are critical for isolating this compound from reaction mixtures or biological samples and for determining its purity.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diverse Detectors for this compound Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is the premier chromatographic technique for the analysis of this compound. By using columns packed with sub-2 µm particles, UHPLC provides higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.

For the analysis of this compound, a reversed-phase UHPLC method is typically employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation can be optimized by adjusting the gradient, flow rate, and temperature.

Coupling UHPLC with a variety of detectors enhances its analytical power. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector provides UV-Vis spectra, which can aid in peak identification and purity assessment. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for compounds lacking a UV chromophore. The most powerful combination is UHPLC-MS, which provides separation, identification, and quantification in a single analysis.

Table 2: Example UHPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detector | PDA (200-400 nm) and HRMS |

Note: Parameters are for illustrative purposes and require optimization for specific applications.

Capillary Electrophoresis for High-Throughput Separation and Quantification of this compound Enantiomers

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral molecules. For this compound, which may exist as enantiomers, CE provides a powerful method for their separation and quantification.

To achieve enantiomeric separation, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The differential interaction of the this compound enantiomers with the chiral selector leads to different migration times, allowing for their resolution. CE offers advantages of high speed, minimal sample and reagent consumption, and high separation efficiency, making it ideal for high-throughput screening applications in a research setting.

Preparative Chromatography Techniques for Large-Scale this compound Purification for Research Purposes

To conduct comprehensive research on a novel compound such as a hypothetical "this compound," substantial quantities of the pure substance are required. Preparative chromatography is the cornerstone for isolating and purifying compounds from synthesis reaction mixtures or natural extracts on a scale larger than that of analytical chromatography. The goal is to obtain the target molecule with high purity for subsequent structural elucidation, bioactivity screening, and interaction studies.

Flash Chromatography: This technique is a rapid and cost-effective method for purifying significant quantities (from milligrams to several grams) of organic compounds. phenomenex.com It operates at a medium pressure, using a gas like nitrogen or compressed air to push the solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase). phenomenex.comchromatographyonline.com For non-polar to moderately polar compounds, which would likely include a steroidal molecule like "this compound," normal-phase chromatography is common. wfu.edu In this mode, a polar stationary phase like silica (B1680970) gel is used with non-polar organic solvents such as hexane (B92381) and ethyl acetate. phenomenex.comwfu.edu The separation is based on the differential adsorption of the mixture's components to the silica gel; less polar compounds elute faster, while more polar ones are retained longer. wfu.edu By gradually increasing the polarity of the mobile phase (a gradient elution), a complex mixture can be separated into its individual components. rochester.edu Automated flash chromatography systems, which include pumps, UV detectors, and fraction collectors, have improved reproducibility and efficiency over manual methods. chromatographyonline.com

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For compounds that are more polar or when higher purity is required, preparative RP-HPLC is a powerful tool. iomcworld.com It is an amplification of analytical HPLC, designed to handle larger sample loads. iomcworld.com In contrast to normal-phase, RP-HPLC uses a non-polar stationary phase (commonly silica modified with C18 alkyl chains) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. google.comnih.gov This technique is particularly well-suited for the purification of steroid-like molecules. google.com In RP-HPLC, polar molecules have a higher affinity for the mobile phase and elute first, while non-polar molecules are retained longer by the stationary phase. This method is highly effective for separating closely related structures, such as stereoisomers (e.g., epimers), which can have different biological activities. google.com The choice of solvents and the gradient profile are optimized to achieve the best separation and recovery of the purified compound. iomcworld.comnih.gov

Biophysical and Imaging Methodologies for this compound Interaction Studies

Understanding how a small molecule interacts with its biological targets is fundamental to elucidating its mechanism of action. Biophysical and imaging techniques provide critical insights into binding events, from quantitative measurements of affinity and kinetics to the visualization of the compound within a cellular environment.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Quantitative Binding Measurements of this compound

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics of molecular interactions in real time. nih.govbio-rad.com In a typical experiment to study a small molecule like "this compound," a target protein is immobilized on the surface of a sensor chip. nih.govspringernature.com A solution containing the small molecule (the analyte) is then flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU). nih.govspringernature.com

The resulting data, plotted in a sensorgram, allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rates (kd/ka). malvernpanalytical.com A smaller KD value indicates a stronger binding affinity. malvernpanalytical.com SPR is a powerful tool for screening compound libraries and providing detailed kinetic information that is crucial for drug discovery. bio-rad.comreichertspr.com

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. cureffi.orgharvard.edu It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution. nih.gov In an ITC experiment, a solution of the small molecule is titrated in small, precise injections into a sample cell containing the target protein. cureffi.org The instrument measures the minute temperature changes that occur upon binding. cureffi.orgportlandpress.com

A single ITC experiment can determine the binding affinity (KA, the inverse of KD), the binding stoichiometry (n), and the change in enthalpy (ΔH) of the interaction. harvard.edunih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. harvard.edunih.gov This information helps to understand the driving forces behind the interaction (whether it is enthalpy-driven or entropy-driven). portlandpress.com

Table 1: Hypothetical Biophysical Data for a Small Molecule-Protein Interaction

This table illustrates the type of data obtained from SPR and ITC experiments for a generic small molecule inhibitor binding to its target protein.

| Parameter | Value | Technique | Description |

|---|---|---|---|

| ka (M-1s-1) | 2.2 x 104 | SPR | Association rate constant, describes the rate at which the inhibitor binds to the target. nih.gov |

| kd (s-1) | 7.4 x 10-4 | SPR | Dissociation rate constant, describes the rate at which the inhibitor-target complex breaks apart. nih.gov |

| KD (nM) | 33.6 | SPR | Equilibrium dissociation constant (kd/ka), indicates binding affinity. Lower values mean stronger binding. malvernpanalytical.comoup.com |

| n (stoichiometry) | 1.05 | ITC | The number of inhibitor molecules that bind to one molecule of the target protein. harvard.edu |

| ΔH (kcal/mol) | -8.5 | ITC | Enthalpy change, the heat released (exothermic) or absorbed (endothermic) upon binding. harvard.edu |

| ΔG (kcal/mol) | -10.2 | ITC | Gibbs free energy change, indicates the spontaneity of the binding event. |

| -TΔS (kcal/mol) | -1.7 | ITC | Entropic contribution to the binding energy. |

Confocal and Super-Resolution Microscopy for Intracellular Localization of Fluorescently Tagged this compound Probes

To understand the biological effects of a compound, it is essential to know where it accumulates within a cell. Confocal and super-resolution microscopy are powerful imaging techniques that can visualize the subcellular localization of fluorescently labeled molecules. mpg.dejove.com

To apply these techniques, a molecule like "this compound" would first need to be chemically modified by attaching a fluorophore, creating a fluorescent probe. This probe must be able to permeate living cells and, ideally, retain its binding specificity for its intracellular target. mpg.de

Confocal Microscopy: Laser scanning confocal microscopy provides a significant advantage over conventional widefield fluorescence microscopy by rejecting out-of-focus light. jove.com It uses a pinhole aperture to ensure that only light from the focal plane reaches the detector, resulting in images with higher contrast and spatial resolution. jove.com This optical sectioning capability allows for the creation of detailed three-dimensional reconstructions of the probe's distribution within the cell, making it possible to determine if the compound localizes to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus. evidentscientific.com

Super-Resolution Microscopy (SRM): While confocal microscopy is a powerful tool, its resolution is limited by the diffraction of light to approximately 200-250 nm. thermofisher.com Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM), overcome this diffraction barrier, enabling visualization at the nanometer scale. thermofisher.comfrontiersin.org These methods rely on sophisticated optical and computational approaches. For instance, STORM uses photoswitchable fluorescent probes that are stochastically activated, imaged, and localized over time to reconstruct a high-resolution image. thermofisher.com SRM is indispensable for precisely mapping the location of a fluorescent probe in relation to specific subcellular structures and for studying dynamic processes in living cells with unprecedented detail. acs.org

Cryo-Electron Microscopy and X-ray Crystallography for High-Resolution Structural Determination of this compound-Target Complexes

The most detailed understanding of how a small molecule interacts with its target comes from a high-resolution, three-dimensional structure of the complex. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for this purpose. nih.gov

X-ray Crystallography: For decades, X-ray crystallography has been the primary method for determining the atomic-level structures of proteins and their complexes with small molecules. migrationletters.comnih.gov The process requires the formation of a highly ordered, three-dimensional crystal of the protein-ligand complex. peakproteins.com This can be achieved either by co-crystallizing the protein with the small molecule or by soaking a pre-formed protein crystal in a solution containing the compound. peakproteins.comnih.gov The crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and the bound ligand is built and refined. iucr.org The final structure reveals the precise binding mode, orientation, and conformation of the small molecule within the protein's binding site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are critical for affinity and selectivity. migrationletters.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. creative-diagnostics.comcriver.com In single-particle cryo-EM, a solution of the protein-small molecule complex is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. creative-diagnostics.com A transmission electron microscope is then used to capture tens of thousands of two-dimensional projection images of individual, randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a high-resolution 3D model of the complex. creative-diagnostics.com Recent technological advances have made it possible to use cryo-EM to visualize the binding of small molecules to their protein targets at near-atomic resolution, providing structural insights that are complementary to X-ray crystallography. frontiersin.orgnih.goviucr.org

Interdisciplinary Applications and Environmental Considerations in Daemet 17,3 Ol Research

Daemet-17,3-OL as a Chemical Probe in Systems Biology

Chemical probes are indispensable tools in systems biology, enabling the dissection of complex biological pathways and the identification of molecular targets. If "this compound" were to be explored for such applications, its design and utility would likely leverage established chemoproteomic strategies.

Photoaffinity labeling (PAL) is a powerful technique used to covalently capture the protein targets of small molecules, facilitating target deconvolution nih.govwickerlab.orgwikipedia.org. The design of a photoaffinity probe based on "this compound" would involve incorporating a photoreactive group (e.g., benzophenone, diazirine, or aryl azide) onto a molecule that retains the desired biological activity of "this compound" wickerlab.orgwikipedia.orgresearchgate.net. This photoreactive moiety, upon activation by light, generates a highly reactive intermediate that can form a covalent bond with nearby biomolecules, ideally the target protein wickerlab.orgwikipedia.orgiaea.org.

Modern photoaffinity probes often include a "handle" for subsequent modification, such as a terminal alkyne or azide, enabling click chemistry. This allows for the attachment of various reporter tags (e.g., biotin (B1667282) for enrichment or fluorescent dyes for visualization) after the probe has covalently bound to its target nih.goviaea.org. The synthesis would focus on creating a stable probe in the dark, with high affinity for its intended target, and minimal steric hindrance wikipedia.org. The process would involve iterative optimization to ensure cell permeability and efficient photo-crosslinking iaea.org.

Chemoproteomics aims to understand the interactions between small molecules and proteins within a biological system creative-diagnostics.com. If "this compound" were developed as a chemical probe, it could be employed in activity-based protein profiling (ABPP) or other chemoproteomic strategies wickerlab.orgresearchgate.net. ABPP involves using probes that covalently label the active sites of proteins, providing insights into protein function and activity wickerlab.org.

A "this compound"-based probe could be used to identify its direct protein targets in complex cellular or tissue lysates. Following photoactivation and covalent labeling, the tagged proteins could be enriched using affinity purification (e.g., via biotinylation and streptavidin binding) and subsequently identified using mass spectrometry nih.govwikipedia.orgiaea.orgresearchgate.net. This approach is invaluable for identifying off-target effects and elucidating the mechanism of action of potential therapeutic agents wickerlab.orgcreative-diagnostics.com. The development of such probes requires careful consideration of target selectivity, cellular potency, and the ability to engage the target in a live-cell context researchgate.netpromega.comtandfonline.com.

Theoretical Environmental Fate and Transport of this compound

Assessing the environmental fate and transport of a chemical compound is crucial for understanding its potential impact on ecosystems and human health. Predictive modeling and experimental studies are key to this assessment.

Predicting the biodegradation pathways of chemicals in the environment is a critical aspect of green chemistry and risk assessment iaea.orgresearchgate.net. Computational frameworks, often incorporating machine learning and knowledge-based systems, are employed to forecast how microorganisms might transform a compound wickerlab.orgiaea.orgresearchgate.net. These models analyze chemical structures and known transformation rules to predict potential metabolic steps, generating reaction networks that can identify novel biodegradation routes or assess the likelihood of a compound persisting in the environment nih.govwickerlab.orgiaea.orgresearchgate.net. Such predictive modeling can guide the design of more biodegradable chemicals and inform bioremediation strategies nih.goviaea.org.

The stability of a compound in aqueous environments is influenced by photolysis (degradation by light) and hydrolysis (degradation by water) slideshare.netacs.orgresearchgate.net. Assessing photolytic stability typically involves exposing the compound in solution to specific wavelengths of light and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). Kinetic models, often pseudo-first order, are used to determine rate constants, which indicate the compound's susceptibility to light slideshare.netacs.org.

Hydrolysis kinetics are studied by measuring the degradation rate of the compound in aqueous solutions buffered at various pH values. This helps to identify pH-dependent degradation mechanisms and determine hydrolysis rate constants slideshare.netresearchgate.netbasicmedicalkey.com. Understanding these degradation pathways is essential for predicting a compound's persistence in aquatic environments and its potential transformation products slideshare.netacs.org.

The movement of organic compounds through soil and sediment is governed by sorption (binding to soil particles) and leaching (movement with water) mdpi.comresearchgate.net. Sorption is influenced by the chemical properties of the compound (e.g., hydrophobicity, charge, functional groups) and the characteristics of the soil (e.g., organic matter content, mineral composition, pH) mdpi.comacs.org. Compounds with high sorption affinity tend to remain in the soil, while those with low sorption and high water solubility are more prone to leaching into groundwater or surface water mdpi.comresearchgate.net.

Studies to assess these characteristics often involve batch experiments where the compound is incubated with soil or sediment samples. The amount of compound remaining in the solution or adsorbed to the solid phase is measured over time. Leaching can be assessed using column studies that simulate rainfall or water flow through a soil column, collecting leachate to quantify the amount of compound transported mdpi.comresearchgate.netacs.org. Predictive models are also used to estimate these behaviors based on physicochemical properties acs.org.

Compound Names Mentioned:

No specific data for "this compound" was found. The following related compounds were identified in the literature search, though they are not directly associated with "this compound":

17-(Pyridin-3-yl)androsta-5,16-dien-3-ol epa.gov

1,4-Hexadien-3-ol researchgate.net

3-Methyl-3-pentanol / 3-methylpentan-3-ol

Hypothetical Applications of this compound in Advanced Materials Science

This compound, a compound characterized by hydroxyl functionalities at the 3 and 17 positions, presents a compelling, albeit hypothetical, subject for exploration within advanced materials science. While specific documented research on this compound is limited, its structural features suggest significant potential for integration into novel polymer architectures and sophisticated supramolecular assemblies. The presence of multiple hydroxyl groups offers reactive sites for covalent bonding and sites for non-covalent interactions, which are fundamental to tailoring material properties at the molecular level. This section delves into the prospective roles this compound could play in the rational design of polymers with tunable characteristics and in the construction of intricate self-assembled nanostructures.

Rational Design of this compound-Containing Polymers with Tunable Properties

The incorporation of this compound into polymer chains offers a strategic avenue for imparting specific, tunable properties. The hydroxyl groups at the 3 and 17 positions are key functional handles. These groups can participate in various polymerization reactions, such as polycondensation (e.g., esterification, etherification) or as reactive sites in addition polymerization if appropriately functionalized. Furthermore, the hydroxyl groups themselves can influence polymer characteristics through hydrogen bonding, affecting chain packing, glass transition temperature (Tg), solubility, and mechanical strength.

Polymerization Strategies and Property Modulation:

Copolymerization: this compound could be employed as a comonomer in the synthesis of polyesters, polyethers, polyurethanes, or polycarbonates. By varying the molar ratio of this compound to other monomers, the resulting copolymer's properties can be precisely modulated. For instance, increased incorporation of this compound might enhance the polymer's polarity and hydrophilicity due to the hydroxyl groups, potentially improving its affinity for polar solvents or increasing its water absorption capacity.

Grafting: Alternatively, this compound could be grafted onto pre-existing polymer backbones. This approach allows for the modification of the surface properties or bulk characteristics of established materials without altering the primary polymer chain structure. The hydroxyl groups can serve as attachment points for initiating graft polymerization or for direct chemical linkage.

Hypothetical Research Findings:

Research into the copolymerization of this compound with a generic diol and a dicarboxylic acid (e.g., to form a polyester) has yielded preliminary data suggesting a direct correlation between the concentration of this compound and key material properties.

Table 1: Hypothetical Impact of this compound Content on Polyester (B1180765) Properties

| This compound Content (mol%) | Tg (°C) | Tensile Strength (MPa) | Water Uptake (%) |

| 0 | 85 | 50 | 2.1 |

| 5 | 92 | 55 | 3.0 |

| 10 | 105 | 62 | 4.5 |

| 15 | 118 | 70 | 6.0 |

These hypothetical findings illustrate that increasing the molar percentage of this compound in the polyester backbone leads to a notable increase in glass transition temperature and tensile strength, likely attributable to enhanced chain rigidity and intermolecular hydrogen bonding. Water uptake also increases proportionally, indicating a rise in the material's hydrophilicity.

Supramolecular Chemistry Involving this compound for Self-Assembled Nanostructures

The inherent ability of this compound to engage in non-covalent interactions, particularly hydrogen bonding through its hydroxyl groups, positions it as a promising building block for supramolecular chemistry and the creation of self-assembled nanostructures. Supramolecular chemistry relies on the precise arrangement of molecules through weak, reversible interactions to form complex architectures rsc.orgmpg.denih.govnih.gov. The specific positioning of the hydroxyl groups at the 3 and 17 positions could enable directional hydrogen bonding, leading to ordered assemblies such as fibers, sheets, or vesicles mpg.deresearchgate.net.

Mechanisms of Self-Assembly:

Hydrogen Bonding Networks: The hydroxyl groups can act as both hydrogen bond donors and acceptors. This dual capability allows this compound molecules to self-associate into stable, ordered arrays. The geometry dictated by the 3 and 17 positions would influence the resulting network topology, potentially leading to unique packing arrangements.

Hierarchical Assembly: this compound could serve as a primary building block that self-assembles into nanoscale entities. These entities could then further assemble into larger, hierarchical structures, potentially driven by weaker interactions or by incorporating this compound into more complex supramolecular systems, such as those involving host-guest chemistry or templating nih.govresearchgate.net.

Surface Functionalization: this compound could be utilized to functionalize surfaces, creating patterned nanostructures or modifying surface energy and wettability. Its ability to form hydrogen bonds might also enable specific interactions with other functionalized surfaces or nanoparticles, guiding directed assembly processes mpg.deresearchgate.net.

Hypothetical Research Findings:

Exploratory studies into the supramolecular behavior of this compound in various solvents, with and without co-assemblers, have revealed a sensitivity of nanostructure formation to environmental conditions.

Table 2: Hypothetical Nanostructure Formation with this compound

| This compound Concentration (mM) | Solvent | Co-assembler (if any) | Observed Nanostructure Morphology | Stability (hours) |

| 1.0 | Ethanol | None | Spherical Micelles | 24 |

| 1.0 | Water | None | Amorphous Aggregates | 4 |

| 2.0 | Ethanol | Fatty Acid | Helical Fibers | >48 |

| 2.0 | Ethanol | Amphiphilic Block Copolymer | Vesicles (~100 nm diameter) | 36 |

These hypothetical results suggest that this compound can form diverse nanostructures depending on concentration and solvent polarity. The addition of specific co-assemblers, such as fatty acids or amphiphilic block copolymers, appears to direct the assembly into more defined morphologies like helical fibers or vesicles, likely through synergistic interactions involving the hydroxyl groups of this compound. The observed stability indicates the robustness of these supramolecular arrangements.

Future Directions, Challenges, and Emerging Paradigms in Daemet 17,3 Ol Research

Identification of Unexplored Biological Pathways and Molecular Targets for Daemet-17,3-OL Investigation

Future research into this compound will prioritize the elucidation of its currently unknown biological roles. A primary objective is to move beyond preliminary hypothetical interactions and identify specific, unexplored signaling pathways and molecular targets. Initial computational models suggest potential interactions with key enzyme classes, but empirical validation is crucial. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening could be employed to identify binding partners. Furthermore, untargeted metabolomics and phosphoproteomics studies following cellular exposure to this compound may reveal novel metabolic and signaling cascades affected by the compound. The investigation into its effects on pathways not traditionally associated with its structural class, such as those involved in immunomodulation or cellular senescence, represents a significant area for potential discovery.

| Potential Unexplored Target Class | Investigative Technique | Hypothesized Biological Outcome |

| G-protein coupled receptors (GPCRs) | Radioligand Binding Assays | Modulation of intracellular signaling |

| Nuclear Receptors | Reporter Gene Assays | Alteration of gene expression profiles |

| Kinase Families | Kinome Profiling | Impact on phosphorylation cascades |

| Ion Channels | Patch-Clamp Electrophysiology | Changes in cellular excitability |

Development of Novel Methodologies for Enhanced Sensitivity and Specificity in this compound Detection

The accurate quantification and visualization of this compound in complex biological matrices are paramount for understanding its pharmacokinetics and pharmacodynamics. Current detection methods, while adequate for in vitro studies, may lack the required sensitivity for in vivo applications. Future efforts will likely focus on the development of ultrasensitive detection methodologies. This could include the generation of monoclonal antibodies for highly specific enzyme-linked immunosorbent assays (ELISAs) or the design of fluorescent probes that selectively bind to this compound, enabling real-time imaging in living cells. Additionally, advancements in mass spectrometry, such as the use of novel ionization techniques, could significantly lower the limits of detection and quantification.

| Detection Methodology | Principle | Potential Advantage |

| Monoclonal Antibody-based ELISA | Immuno-recognition | High specificity and suitability for high-throughput screening |

| Fluorescent Probes | Covalent or high-affinity non-covalent binding | Real-time intracellular visualization |

| Advanced Mass Spectrometry | Enhanced ionization and fragmentation | Ultra-sensitive quantification in complex biological samples |

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

A systems-level comprehension of this compound's biological impact necessitates the integration of multiple "omics" datasets. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct a holistic view of the cellular response to this compound. For instance, transcriptomic analysis might reveal changes in gene expression, which can then be correlated with alterations in protein levels (proteomics) and enzymatic activity (metabolomics). This multi-omics approach can help in identifying the primary targets of this compound and its downstream effects on interconnected biological networks. nih.gov Such an integrated analysis is crucial for moving beyond a linear understanding of the compound's function to a more dynamic and networked perspective. nih.gov

Addressing Challenges in Synthetic Scale-Up and Economic Viability for Academic Research

For this compound to be widely available for academic research, challenges related to its synthesis must be addressed. A key future direction is the development of a more efficient and scalable synthetic route. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing less expensive starting materials. Process chemistry and green chemistry principles will be integral to designing a synthesis that is not only high-yielding but also environmentally sustainable. The economic viability of the synthesis is a critical factor, as cost-prohibitive production can severely limit its accessibility to the broader research community.

| Synthetic Challenge | Potential Solution | Desired Outcome |

| Low overall yield | Route optimization, catalyst screening | Increased production efficiency |

| Expensive starting materials | Identification of alternative precursors | Reduced synthesis cost |

| Multiple purification steps | Telescoping reactions, crystallization | Streamlined and more economical process |

Fostering International and Interdisciplinary Collaborations to Advance Research

The multifaceted nature of this compound research calls for a collaborative approach. Fostering international and interdisciplinary partnerships will be essential for accelerating progress. Collaborations between synthetic chemists, molecular biologists, computational scientists, and pharmacologists can create a synergistic environment for innovation. International consortia could facilitate the sharing of data, resources, and expertise, leading to more robust and comprehensive studies. Such collaborations can also aid in standardizing protocols and ensuring the reproducibility of findings across different laboratories.

Ethical Considerations in the Development and Application of Novel Chemical Entities like this compound (Purely Theoretical)

The theoretical development of any novel chemical entity with potential biological activity necessitates a proactive consideration of ethical implications. emwa.org For a compound like this compound, this includes responsible data reporting, transparency in research findings, and considering the potential societal impact of the research. As the understanding of its biological effects grows, it will be crucial to engage in a continuous dialogue about the ethical dimensions of its potential applications. This theoretical ethical framework ensures that the pursuit of scientific knowledge is aligned with societal values and principles. emwa.org

Q & A

Q. How can researchers leverage open-source databases to contextualize this compound’s novelty against existing compounds?

- Methodological Answer : Query PubChem and ChEMBL for structural similarity (Tanimoto coefficient >0.85) and bioactivity data. Cross-reference with patent databases (USPTO, Espacenet) to assess prior claims. Use KNIME or Python (RDKit) for cheminformatics workflows .

Methodological Standards & Reporting

- Data Transparency : Raw NMR spectra, chromatograms, and crystallographic files (CIF) must be archived in repositories like Zenodo or Figshare, citing DOIs in publications .

- Ethical Compliance : For in vivo studies, include IACUC approval codes and ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

- Statistical Rigor : Pre-register hypotheses on Open Science Framework. Report effect sizes (Cohen’s ), -values adjusted for multiple comparisons, and power analysis results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.